Chemical and physical properties of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol CAS 1536168-13-4
Chemical and physical properties of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol CAS 1536168-13-4
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound
Publicly available experimental data for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol with CAS number 1536168-13-4 is limited. This technical guide has been constructed by synthesizing information on the well-characterized aminopyrimidine core, related 4-substituted pyrimidine analogues, and established principles of medicinal chemistry. While direct experimental values for the subject compound are not widely reported, this guide provides a robust framework for its study, including predicted properties, established synthetic and analytical methodologies, and the scientific rationale for its potential applications.
Introduction: The Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and dipole-dipole interactions with biological targets.[2] The aminopyrimidine core, in particular, is a privileged structure in drug design, featuring in approved anticancer drugs like Imatinib and Abemaciclib.[1][3] These compounds often function as kinase inhibitors, highlighting the potential of this scaffold in developing targeted therapies.[1][4] The subject of this guide, 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, combines this key pharmacophore with an ethanol side chain, suggesting potential for modulated solubility and additional hydrogen bonding interactions.
Physicochemical Properties: An Educated Estimation
| Property | Estimated Value / Characteristic | Rationale |
| Molecular Formula | C₆H₉N₃O₂ | Based on chemical structure. |
| Molecular Weight | 155.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aminopyrimidine derivatives are typically crystalline solids at room temperature.[5] |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) and slightly soluble in water. | The presence of the amino and hydroxyl groups, along with the nitrogen atoms in the pyrimidine ring, should impart some water solubility. The core heterocyclic structure suggests solubility in polar organic solvents. |
| Melting Point | Expected to be in the range of 150-200 °C | 4-Aminopyrimidine has a melting point of 154-156 °C.[5] The side chain may influence this value. |
| pKa | Estimated to be around 4-6 | The amino group on the pyrimidine ring is expected to be basic. The pKa of 4-aminopyrimidine is approximately 5.7.[5] The ether linkage may slightly alter this value. |
Synthesis and Purification
The synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A general workflow is proposed below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol.
Detailed Experimental Protocol (General)
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Preparation: To a solution of 4-chloro-5-aminopyrimidine in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Add ethylene glycol dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the expected spectral characteristics.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| Pyrimidine C2-H | ~8.0-8.5 | Singlet | Aromatic proton adjacent to two nitrogen atoms. |
| Pyrimidine C6-H | ~7.5-8.0 | Singlet | Aromatic proton. |
| NH₂ | ~5.0-6.0 | Broad Singlet | Amine protons, chemical shift can vary with concentration and temperature. |
| O-CH₂ | ~4.0-4.5 | Triplet | Methylene group adjacent to the oxygen atom. |
| CH₂-OH | ~3.5-4.0 | Triplet | Methylene group adjacent to the hydroxyl group. |
| OH | ~4.5-5.5 | Triplet | Hydroxyl proton, can be a broad singlet. |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C4 (C-O) | ~160-170 | Carbon atom of the ether linkage on the pyrimidine ring. |
| C2 | ~150-160 | Carbon atom between two nitrogen atoms. |
| C6 | ~140-150 | Aromatic carbon. |
| C5 (C-N) | ~120-130 | Carbon atom attached to the amino group. |
| O-CH₂ | ~65-75 | Methylene carbon adjacent to the ether oxygen. |
| CH₂-OH | ~55-65 | Methylene carbon adjacent to the hydroxyl group. |
Note: Line broadening for the C5 carbon in the ¹³C NMR spectrum of C4-substituted pyrimidines has been reported, which can aid in regiochemical assignment.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 (broad) | Hydroxyl group of the ethanol side chain. |
| N-H stretch | 3100-3500 | Amino group on the pyrimidine ring.[7] |
| C-H stretch (aromatic) | 3000-3100 | C-H bonds of the pyrimidine ring. |
| C-H stretch (aliphatic) | 2850-3000 | C-H bonds of the ethanol side chain. |
| C=N, C=C stretch | 1500-1650 | Pyrimidine ring stretching vibrations. |
| C-O stretch | 1000-1300 | Ether and alcohol C-O bonds. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent peak at m/z = 155, corresponding to the molecular weight of the compound.
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Fragmentation: Expect to see fragments corresponding to the loss of the ethanol side chain or parts of it. The pyrimidine ring itself is generally stable.[8]
Potential Applications in Drug Development
The 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol scaffold holds promise for various therapeutic areas, primarily due to the established biological activities of aminopyrimidines.
Kinase Inhibition
The aminopyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. This makes the compound a candidate for screening against a variety of kinases implicated in cancer and inflammatory diseases.[1]
Antimicrobial Agents
Aminopyrimidine derivatives have been reported to possess antimicrobial and antifungal properties.[9] This compound could be explored for its potential as a novel antimicrobial agent.
CNS Disorders
Derivatives of 4-aminopyrimidine have been investigated as inhibitors of Beta-Amyloid Cleaving Enzyme-1 (BACE1), a key target in Alzheimer's disease research.[10] The structural features of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol may warrant its investigation in this area.
Workflow for Biological Evaluation
Caption: General workflow for the biological evaluation of a novel compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aminopyrimidine derivatives should be followed. These compounds are typically classified as irritants. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is a compound of interest due to its incorporation of the biologically significant aminopyrimidine scaffold. Although direct experimental data is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthetic and analytical methodologies offer a clear path for researchers to produce and characterize this compound. Its potential as a kinase inhibitor, antimicrobial agent, or a modulator of CNS targets makes it a valuable candidate for further investigation in drug discovery programs.
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